2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a triazole ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 2-chloropyridine, is synthesized through the chlorination of pyridine.
Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole ring.
Coupling of the Pyridine and Triazole Rings: The final step involves coupling the 2-chloropyridine with the triazole ring, typically through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3-boronic acid: This compound is similar in structure but contains a boronic acid group instead of a triazole ring.
2-(2-Chloropyridin-3-yl)-1H-1,2,3-triazole: This compound is similar but lacks the carboxylic acid group.
Uniqueness
2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the triazole ring and the carboxylic acid group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H5ClN4O2 |
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Molecular Weight |
224.60 g/mol |
IUPAC Name |
2-(2-chloropyridin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5ClN4O2/c9-7-6(2-1-3-10-7)13-11-4-5(12-13)8(14)15/h1-4H,(H,14,15) |
InChI Key |
ALZOUCDJUVBJQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2N=CC(=N2)C(=O)O |
Origin of Product |
United States |
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